Bis(3-dimethylaminophenyl) carbonate dihydrochloride
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Overview
Description
Bis(3-dimethylaminophenyl) carbonate dihydrochloride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two 3-dimethylaminophenyl groups attached to a carbonate moiety, with two hydrochloride ions providing stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-dimethylaminophenyl) carbonate dihydrochloride typically involves the reaction of 3-dimethylaminophenol with phosgene or its safer alternative, bis(trichloromethyl) carbonate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Bis(3-dimethylaminophenyl) carbonate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Bis(3-dimethylaminophenyl) carbonate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(3-dimethylaminophenyl) carbonate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(trichloromethyl) carbonate: A safer alternative to phosgene, used in similar synthetic applications.
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
N,N’-bis(3-dimethylaminopropyl) urea: Used in the synthesis of polyurethane foaming agents and diamino urea polymers.
Uniqueness
Bis(3-dimethylaminophenyl) carbonate dihydrochloride is unique due to its specific structural features and the presence of dimethylamino groups, which confer distinct reactivity and solubility properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
64057-78-9 |
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Molecular Formula |
C17H22Cl2N2O3 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[3-[3-(dimethylazaniumyl)phenoxy]carbonyloxyphenyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C17H20N2O3.2ClH/c1-18(2)13-7-5-9-15(11-13)21-17(20)22-16-10-6-8-14(12-16)19(3)4;;/h5-12H,1-4H3;2*1H |
InChI Key |
QSBKPLVXSGGJLC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)[NH+](C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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